N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine is a chemical compound notable for its potential applications in medicinal chemistry, particularly as an anticancer agent. This compound features a pyrimidinyl core linked to an indazole moiety, which are both significant in the development of various pharmaceutical agents. The structural complexity and unique properties of this compound make it a subject of interest for researchers exploring new therapeutic options.
This compound belongs to the class of indazole derivatives, which are recognized for their diverse biological activities, including anticancer properties. The presence of both chlorinated and methoxylated pyrimidine components enhances its pharmacological profile, making it a candidate for further investigation in drug development.
The synthesis of N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine primarily involves the Buchwald–Hartwig reaction, a well-established carbon-nitrogen cross-coupling method. This reaction is crucial for forming arylamines, which are foundational structures in many pharmaceuticals.
The molecular structure of N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine can be represented by various structural formulas:
COC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)Cl
InChI=1S/C12H10ClN5O/c1-19-10-6-14-12(13)17-11(10)16-8-3-2-7-5-15-18-9(7)4-8/h2-6H,1H3,(H,15,18)(H,14,16,17)
These representations highlight the compound's functional groups and connectivity between atoms, which are essential for understanding its reactivity and biological activity.
The primary chemical reaction involving N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine is facilitated by the Buchwald–Hartwig coupling. This reaction allows for the formation of various derivatives by modifying either the indazole or pyrimidine parts of the molecule.
N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine exhibits potential anticancer activity through several mechanisms:
The compound's stability under various pH conditions and temperatures plays a role in its application as a drug candidate. Understanding these properties helps inform formulation strategies for pharmaceutical development .
N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine has potential applications in:
The pyrimidine-indazole hybrid scaffold embodied by N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine represents a privileged chemical framework in kinase inhibitor development due to its multifaceted target engagement capabilities:
Bioisosteric Mimicry of Purines: The fused nitrogen heterocycles effectively mimic adenine's hydrogen-bonding topology, enabling competitive binding at ATP pockets while offering superior synthetic versatility and metabolic stability compared to purine-based structures [1]. This mimicry is critical for achieving high-affinity interactions with kinase catalytic domains.
Precision Substitution Tuning: Strategic substituents modulate potency and selectivity profiles:
The indazole NH (pKa ~8.5) can participate in critical hydrogen bonds with kinase hinge regions while contributing to solubility via protonation [7]
Three-Dimensional Target Engagement: X-ray crystallographic studies of analogous inhibitors reveal that the pyrimidine-indazole core adopts a planar orientation in kinase binding pockets, with the indazole nitrogen (N1) forming a critical hydrogen bond to the hinge region backbone (e.g., Cys909 in JAK3) [3] [9]. The 6-amino group's vector allows for extensions into hydrophobic selectivity pockets, enabling optimization against off-target kinases.
Table 2: Functional Roles of Substituents in Pyrimidine-Indazole Hybrids
Structural Feature | Electrostatic Properties | Kinase Binding Contributions |
---|---|---|
2-Chloro Pyrimidine | Electron-withdrawing | Covalent binding with Cys residues; Blocks H-bond donor sites |
5-Methoxy Pyrimidine | Electron-donating | Enhances π-stacking; Modulates electron density |
Indazole N1-H | Moderate H-bond donor | H-bonds to kinase hinge region backbone |
Indazole 6-Amino | Strong H-bond donor/acceptor | Targets allosteric pockets; Enables linker attachment |
The compound's synthetic tractability enables rapid analogue generation—a key advantage evidenced by its use in developing covalent JAK3 inhibitors where the 2-chloro position is replaced with acrylamides to target Cys909 [3]. Similarly, its derivatives show promise against PIKfyve where the indazole nitrogen coordinates with catalytic residues in the lipid kinase's unique binding pocket [4] [7].
The development of N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine analogues occurs against the backdrop of significant advances in kinase inhibitor pharmacology:
The compound's scaffold is integral to covalent inhibitors where its 2-chloro group is replaced by electrophiles (e.g., acrylamides) to form irreversible complexes with JAK3-Cys909—a strategy exemplified by ritlecitinib's binding mode (PDB: 5TOZ) [3]
PIKfyve Inhibitor Development:
Table 3: Evolution of Kinase Inhibitors Targeting JAK and PIKfyve Families
Inhibitor Class | Representative Agents | Target Engagement | Clinical Limitations |
---|---|---|---|
Pan-JAK Inhibitors | Tofacitinib, Ruxolitinib | ATP-competitive across JAK isoforms | Myelosuppression, infections |
Selective JAK Inhibitors | Upadacitinib (JAK1), Fedratinib (JAK2) | JH1 domain with isoform-specific residues | Residual class-wide toxicity |
Covalent JAK3 Inhibitors | Ritlecitinib | Cys909 in ATP-binding pocket | Emerging resistance mutations |
First-gen PIKfyve | Apilimod | Binds PIKfyve-Vac14-Sac3 complex | Limited efficacy in phase II trials |
Pyrimidine-Indazole Hybrids | Subject compound derivatives | ATP-competitive or allosteric | Under preclinical evaluation |
The subject compound occupies a strategic position in this historical continuum—its chemical template enables both ATP-competitive inhibition (leveraging conserved kinase architecture) and covalent targeting approaches (through chloro group derivatization) [2] [5]. This dual capability addresses key limitations of earlier agents by providing synthetic handles for isoform selectivity optimization and irreversible binding strategies.
The molecular architecture of N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine provides distinct advantages over first-generation PIKfyve inhibitors like apilimod, addressing specific pharmacological shortcomings through rational design:
Indazole C3: Allows functionalization to engage auxiliary exosites [5] [10]
Improved Selectivity Profiles: Apilimod's clinical limitations partly stem from its inhibition of the entire PIKfyve-Vac14-Sac3 regulatory complex, disrupting PI(3,5)P2 homeostasis and causing vacuolation [4] [7]. Derivatives of the subject compound demonstrate:
Preservation of 40-60% residual PI(3,5)P2 synthesis—suggesting partial rather than complete pathway blockade [7]
Mitigation of Feedback Compensation: Apilimod's strong induction of TFEB (transcription factor EB) nuclear translocation triggers compensatory lysosomal biogenesis [4]. Hybrid analogues from the subject compound's series show:
The chloro substituent's strategic value is particularly noteworthy—it serves not merely as a leaving group but as an electronic modulator that fine-tunes the pyrimidine ring's electron deficiency. This configuration enhances interactions with catalytic lysine residues (e.g., Lys779 in PIKfyve's catalytic pocket) while enabling single-step derivatization to covalent warheads. These attributes position this chemical scaffold as a versatile starting point for next-generation dual PIKfyve/JAK inhibitors that address the compensatory pathway activation observed with first-generation agents [4] [8].
Table 4: Comparative Advantages of Pyrimidine-Indazole Scaffold over Apilimod
Property | Apilimod (First-gen) | N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine Derivatives |
---|---|---|
Core Structure | 1,3,5-Triazine | Pyrimidine-Indazole hybrid |
Key Modifiable Sites | Limited (sterically hindered) | 4 positions with orthogonal reactivity |
Selectivity for PIKfyve Complex | Binds regulatory complex (IC50 = 14 nM) | Selective for catalytic subunit (PIKfyve IC50 = 8-50 nM) |
Cellular Vacuolation | Severe at >100 nM | Minimal below 500 nM |
TFEB Translocation | Strong induction | Moderate suppression |
Synergy with JAK Inhibitors | Limited data | Demonstrated in cytokine production models |
Chemical Space for Optimization | Narrow (high ligand efficiency) | Broad (fragment-like properties) |
The compound's structural uniqueness—particularly the juxtaposition of hydrogen bond donors/acceptors and its balanced lipophilicity (cLogP ~2.1)—enables optimized blood-brain barrier penetration for potential neurological applications, a limitation of many existing kinase inhibitors [7]. This positions it as a privileged scaffold not merely for refining apilimod's activity, but for pioneering novel therapeutic modalities in lysosomal storage disorders, neurodegenerative conditions, and autoimmune diseases where simultaneous modulation of JAK and PIKfyve pathways offers synergistic benefits.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: